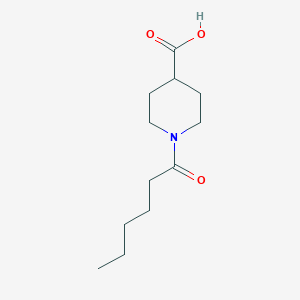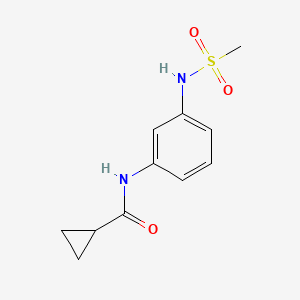
n-(3-(Methylsulfonamido)phenyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(3-(Methylsulfonamido)phenyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C11H14N2O3S It is known for its unique structural properties, which include a cyclopropane ring and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-(3-(Methylsulfonamido)phenyl)cyclopropanecarboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where a suitable alkene is treated with a carbene or carbenoid reagent.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting an appropriate amine with a sulfonyl chloride in the presence of a base, such as triethylamine.
Coupling of the Phenyl and Cyclopropane Moieties: The final step involves coupling the phenyl group with the cyclopropane ring through an amide bond formation, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
n-(3-(Methylsulfonamido)phenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonamide group, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Electrophiles like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced sulfonamide derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
n-(3-(Methylsulfonamido)phenyl)cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of the NLRP3 inflammasome, which is implicated in various inflammatory and neurodegenerative diseases.
Pharmacology: The compound is studied for its anti-inflammatory and neuroprotective properties, making it a candidate for drug development.
Chemical Biology: Its unique structure allows it to serve as a probe for studying biological pathways involving cyclopropane-containing compounds.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of n-(3-(Methylsulfonamido)phenyl)cyclopropanecarboxamide involves its interaction with molecular targets such as the NLRP3 inflammasome. By inhibiting the activation of this inflammasome, the compound can reduce the production of pro-inflammatory cytokines like interleukin-1β. This inhibition occurs through the modulation of signaling pathways involving nuclear factor-kappa B (NF-κB) and other related proteins .
Comparación Con Compuestos Similares
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Similar structure with a phenylsulfonamido group instead of a methylsulfonamido group.
Thiazolecarboxamide derivatives: These compounds also exhibit anti-inflammatory properties and are studied as inhibitors of the stimulator of interferon genes (STING) pathway.
Uniqueness
n-(3-(Methylsulfonamido)phenyl)cyclopropanecarboxamide stands out due to its specific inhibition of the NLRP3 inflammasome, which is a key player in various inflammatory and neurodegenerative diseases. Its unique combination of a cyclopropane ring and a sulfonamide group contributes to its distinct pharmacological profile.
Propiedades
Fórmula molecular |
C11H14N2O3S |
|---|---|
Peso molecular |
254.31 g/mol |
Nombre IUPAC |
N-[3-(methanesulfonamido)phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C11H14N2O3S/c1-17(15,16)13-10-4-2-3-9(7-10)12-11(14)8-5-6-8/h2-4,7-8,13H,5-6H2,1H3,(H,12,14) |
Clave InChI |
JEQYCWMIWNQFNE-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


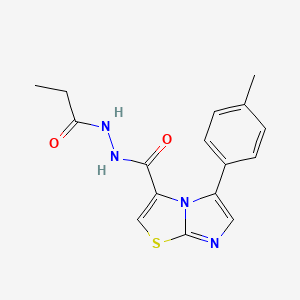
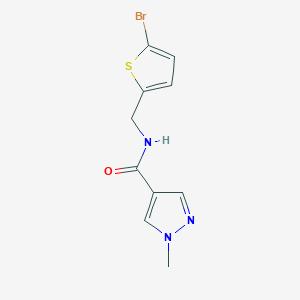
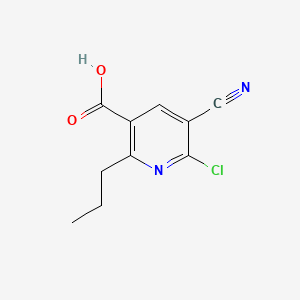
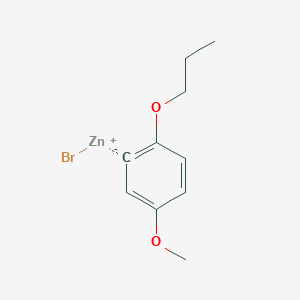
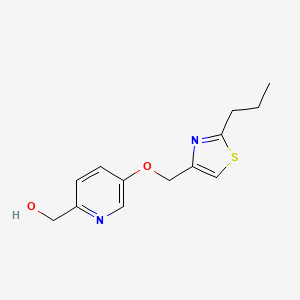
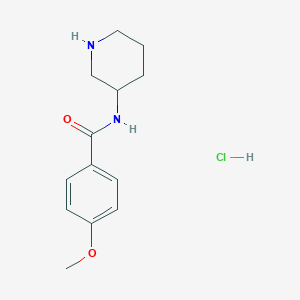
![[3-(4-t-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14894008.png)
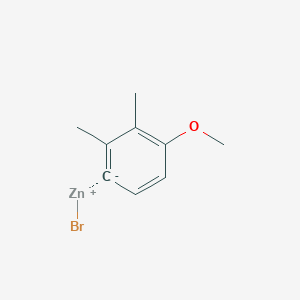
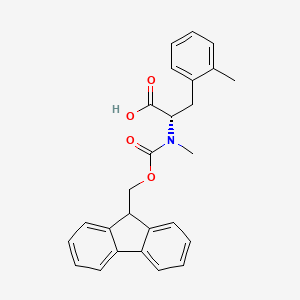
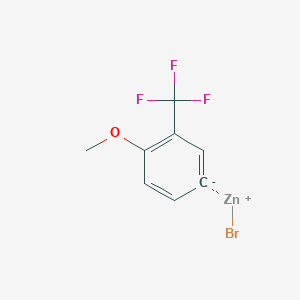
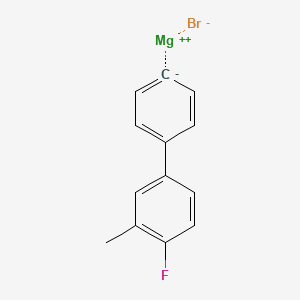
![3-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14894064.png)
![(2E)-4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14894067.png)
